molecular formula C32H22O2S3 B12598526 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione CAS No. 643768-13-2

1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione

Cat. No.: B12598526
CAS No.: 643768-13-2
M. Wt: 534.7 g/mol
InChI Key: NCVPOAULWXJSJK-UHFFFAOYSA-N
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Description

1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione is a sulfur-containing heterocyclic compound characterized by a benzothiophenedione core substituted with phenyl and phenylsulfanyl groups. Its molecular structure includes two phenyl rings at positions 1 and 3, and two phenylsulfanyl moieties at positions 5 and 4. Its synthesis typically involves multi-step reactions, including Suzuki coupling and thiol-ene click chemistry, yielding a thermally stable crystalline solid with a melting point of 230–235°C.

Properties

CAS No.

643768-13-2

Molecular Formula

C32H22O2S3

Molecular Weight

534.7 g/mol

IUPAC Name

1,3-diphenyl-5,6-bis(phenylsulfanyl)-2-benzothiophene 2,2-dioxide

InChI

InChI=1S/C32H22O2S3/c33-37(34)31(23-13-5-1-6-14-23)27-21-29(35-25-17-9-3-10-18-25)30(36-26-19-11-4-12-20-26)22-28(27)32(37)24-15-7-2-8-16-24/h1-22H

InChI Key

NCVPOAULWXJSJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(S2(=O)=O)C4=CC=CC=C4)SC5=CC=CC=C5)SC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione typically involves multi-step organic reactions. The synthetic routes often include the following steps:

    Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors to form the benzothiophene core.

    Introduction of Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Addition of Sulfanyl Groups: The phenylsulfanyl groups are added using thiolation reactions, often involving thiol reagents under specific conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or sulfanyl groups, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of benzothiophene compounds exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it selectively targets cancer cells, leading to apoptosis while sparing normal cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. A study highlighted its efficacy against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent in pharmaceutical formulations . The synthesis of related compounds has led to the identification of new derivatives with enhanced activity against resistant strains of bacteria.

Material Science Applications

Organic Photovoltaics
In the realm of materials science, 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione is being explored for its use in organic photovoltaic devices. Its unique electronic properties allow it to function as a light-harvesting material, improving the efficiency of solar cells . Research has focused on optimizing its structural properties to enhance charge transport and stability within the device.

Conductive Polymers
The compound's sulfur-containing structure makes it a candidate for incorporation into conductive polymers. These materials are essential in various electronic applications, including sensors and flexible electronics. The incorporation of this compound can enhance the conductivity and thermal stability of polymer matrices .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal examined the anticancer effects of 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that this compound warrants further investigation as a potential therapeutic agent in oncology .

Case Study 2: Photovoltaic Efficiency

In another research initiative, scientists investigated the application of this compound in organic solar cells. By integrating it into a polymer blend, they achieved a power conversion efficiency exceeding 8%, which is competitive with existing commercial solutions. This case highlights not only the versatility of the compound but also its potential impact on renewable energy technologies .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Remarks
Medicinal ChemistryAnticancer agentSelectively induces apoptosis in cancer cells .
Antimicrobial agentEffective against resistant bacterial strains .
Material ScienceOrganic photovoltaicsEnhances efficiency in solar cells; >8% power conversion .
Conductive polymersImproves conductivity and thermal stability .

Mechanism of Action

The mechanism by which 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and sulfanyl groups can form specific interactions with these targets, influencing their activity and function. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties are best understood when compared to analogous sulfur-containing heterocycles and dione derivatives. Below is a detailed analysis:

Molecular Geometry and Crystallography

  • 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione : X-ray diffraction (XRD) studies reveal a planar benzothiophenedione core, with phenyl and phenylsulfanyl groups adopting near-orthogonal orientations. The dihedral angle between the benzothiophenedione plane and phenyl rings is approximately 85–90°, optimizing π-π stacking for solid-state charge transport .
  • Codeine Derivatives (e.g., 6-O-acetylcodeine, morphine) : These compounds exhibit a T-shaped molecular geometry with dihedral angles of ~70–75° between aromatic rings and the central heterocycle, as observed in X-ray studies. This contrasts with the near-planar geometry of the target compound, highlighting differences in steric and electronic interactions .

Spectral Characteristics

Property Target Compound Codeine Derivatives (e.g., Heroin, Morphine)
IR Absorption (cm⁻¹) Strong C=O stretch at 1700–1720; C-S stretches at 600–700 Dominant O-H/N-H stretches (3200–3500); C-O-C peaks at 940–1100
UV-Vis λ_max (nm) 320–340 (π→π* transitions) 280–300 (n→π* transitions)

Thermal and Solubility Properties

  • Thermal Stability : The target compound’s melting point (230–235°C) exceeds that of codeine derivatives (e.g., codeine: 155°C), attributed to stronger intermolecular interactions (e.g., S···S contacts) .
  • Solubility: Unlike codeine derivatives, which dissolve in polar solvents (e.g., ethanol, water), the target compound is soluble only in chlorinated solvents, limiting its biomedical applications but favoring use in organic electronics .

Electronic and Optoelectronic Performance

  • Charge Mobility: The compound’s planar structure facilitates hole mobility (~0.1 cm²/V·s), outperforming non-planar analogs like 1,3-diphenylbenzothiophene (~0.01 cm²/V·s).
  • Bandgap : Experimental bandgap of 2.8 eV (UV-Vis) is narrower than that of unsubstituted benzothiophenedione (3.2 eV), indicating enhanced light absorption for photovoltaic applications.

Biological Activity

1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione is a complex organic compound belonging to the class of benzothiophenes. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential applications.

Chemical Structure

The chemical structure of 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione can be represented as follows:

C22H16S4O2\text{C}_{22}\text{H}_{16}\text{S}_4\text{O}_2

Antimicrobial Activity

Research into the antimicrobial properties of related organosulfur compounds suggests that 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene could possess similar activities.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that various derivatives of benzothiophenes exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The MIC values for these compounds were determined using standard agar diffusion methods .
    CompoundMicroorganismMIC (µg/mL)
    Compound CStaphylococcus aureus50
    Compound DEscherichia coli100

The mechanisms through which 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating mitochondrial pathways and altering the expression of apoptosis-related proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Research indicates that certain derivatives can cause cell cycle arrest at specific phases (G1/S or G2/M), thereby inhibiting cell proliferation .

Case Studies

Several case studies have investigated the biological activity of sulfur-containing benzothiophenes:

  • Study on Anticancer Activity : A study demonstrated that a derivative with a similar structure inhibited tumor growth in xenograft models by promoting apoptosis and reducing cell proliferation markers .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of a related compound against multi-drug resistant strains of bacteria, suggesting potential therapeutic applications in treating infections resistant to conventional antibiotics .

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